molecular formula C18H14FN3O2 B5568473 2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B5568473
M. Wt: 323.3 g/mol
InChI Key: AZLJIZJEUGZCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

  • Synthesis and Anti-Inflammatory Activity :

    • Quinazolinone derivatives, including compounds similar to the one , have been synthesized and evaluated for anti-inflammatory activity. These compounds were tested in the carrageenin-induced paw edema test, suggesting potential efficacy in inflammation control (Ozaki et al., 1985).
  • Chemical Reactions and Derivatives :

    • Research has explored the reactions of various heterocycles with formyl-cyclanediones and benzoxazines, leading to the synthesis of new derivatives. These studies contribute to the understanding of chemical properties and potential applications of quinazolinone compounds (Strakovs et al., 2002).
  • Synthesis Techniques :

    • Innovative synthesis techniques have been developed for quinazolinone derivatives. This includes methods for preparing core quinazolinone structures, contributing to the field of organic synthesis and medicinal chemistry (Stephenson et al., 2011).
  • Antimicrobial Evaluation :

    • Fluorine-containing quinazolinones have been synthesized and evaluated for their antimicrobial activity. These studies are significant in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Desai et al., 2013).
  • Crystal Structures and Anti-Inflammatory Properties :

    • The crystal structures of fluorine-substituted quinazolinone derivatives have been studied, along with their anti-inflammatory properties. This research is crucial for understanding the molecular basis of their biological activity (Sun et al., 2019).
  • One-Step Synthesis Methods :

    • Efficient one-step synthesis methods for quinazolinones have been developed. These methods are valuable for simplifying the production of these compounds, which can be used in various applications (Deetz et al., 2001).
  • Cytotoxicity Evaluation :

    • New derivatives of quinazolinones have been synthesized and their primary cytotoxicity evaluated. This research is significant in the context of cancer research and the development of new anticancer drugs (Gürsoy & Karalı, 2003).

Properties

IUPAC Name

2-(4-fluoroanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-12-3-5-13(6-4-12)21-18-20-10-14-15(22-18)8-11(9-16(14)23)17-2-1-7-24-17/h1-7,10-11H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLJIZJEUGZCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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